![molecular formula C24H22N4O3 B2835471 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921828-18-4](/img/no-structure.png)

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

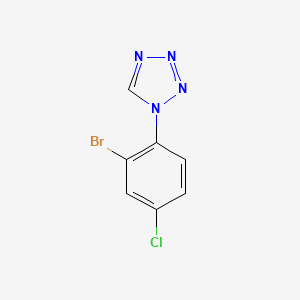

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains a pyrido[3,2-d]pyrimidin-1(2H)-one core, which is a type of heterocyclic compound . This core is substituted with a benzyl group at the 3-position and an acetamide group at the 2-position. The acetamide group is further substituted with a 4-ethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,2-d]pyrimidin-1(2H)-one core, a benzyl group, and a 4-ethylphenyl-substituted acetamide group . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. The amide group could potentially undergo hydrolysis or other reactions typical of amides. The pyrido[3,2-d]pyrimidin-1(2H)-one core might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación

- ENPP1 Inhibition : Researchers have discovered that derivatives of this compound possess inhibitory activities against ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) . ENPP1 plays a role in mineralization processes and has implications in diseases like pseudoxanthoma elasticum and arterial calcification.

- Antibacterial Activity : A related class of compounds, 3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ones, was synthesized and evaluated for antibacterial effects . Further exploration of the benzyl-dioxopyrido scaffold may reveal additional antibacterial properties.

- Microwave-Assisted Synthesis : A clean, green, and efficient protocol was developed for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones in water. The reaction involves 2-amino-nicotinonitriles and carbonyls catalyzed by DBU under microwave irradiation. The DBU–H2O system can be recycled multiple times without activity loss .

Medicinal Chemistry and Drug Development

Green Chemistry and Sustainable Synthesis

Safety And Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde followed by cyclization with acetic anhydride. The resulting product is then reacted with ethyl 4-aminobenzoate to form the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzaldehyde", "acetic anhydride", "ethyl 4-aminobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carbaldehyde.", "Step 2: Cyclization of the intermediate product with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetic acid.", "Step 3: Esterification of the intermediate product with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final compound, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide." ] } | |

Número CAS |

921828-18-4 |

Nombre del producto |

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide |

Fórmula molecular |

C24H22N4O3 |

Peso molecular |

414.465 |

Nombre IUPAC |

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O3/c1-2-17-10-12-19(13-11-17)26-21(29)16-27-20-9-6-14-25-22(20)23(30)28(24(27)31)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) |

Clave InChI |

MFLRPELZTJDBGM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2835388.png)

![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2835391.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2835393.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2835394.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2835399.png)

![2-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2835400.png)

![3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835401.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2835403.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2835406.png)